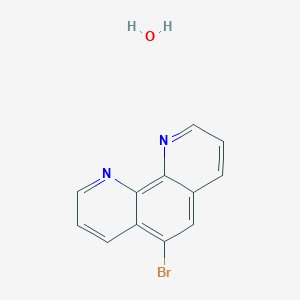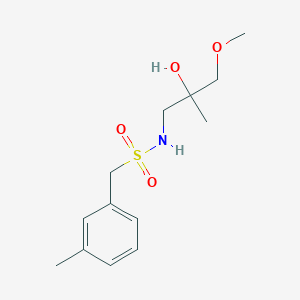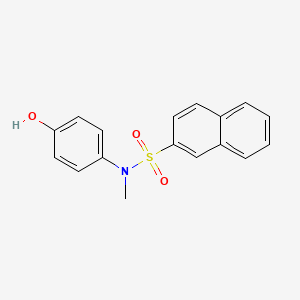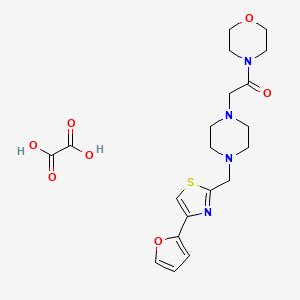![molecular formula C15H15F3N4O4S B2394066 N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide CAS No. 2415571-39-8](/img/structure/B2394066.png)
N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide, commonly known as TAK-659, is a small molecule inhibitor that has shown promising results in the treatment of various types of cancers. It belongs to the class of drugs called Bruton's tyrosine kinase (BTK) inhibitors, which are known to inhibit the activity of BTK, a protein that plays a crucial role in the development and growth of cancer cells.
Wirkmechanismus
TAK-659 works by inhibiting the activity of N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide, a protein that plays a crucial role in the development and growth of cancer cells. N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide is involved in the signaling pathway that leads to the activation of various proteins that promote cell proliferation and survival. By inhibiting N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide, TAK-659 blocks the signaling pathway, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
TAK-659 has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the proliferation and survival of cancer cells by blocking the N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide signaling pathway. It also induces apoptosis, a process of programmed cell death, in cancer cells. TAK-659 has also been shown to enhance the activity of other anti-cancer drugs, such as venetoclax, in preclinical studies.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments. It is a potent and selective inhibitor of N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide, which makes it an ideal tool for studying the role of N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide in cancer development and progression. It has also been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, TAK-659 has some limitations, such as its high cost and limited availability, which may limit its use in some labs.
Zukünftige Richtungen
There are several future directions for the development and use of TAK-659. One direction is to investigate its efficacy in combination with other anti-cancer drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Another direction is to study its efficacy in other types of cancers, such as solid tumors, which may have different molecular mechanisms than hematological cancers. In addition, further studies are needed to understand the long-term safety and efficacy of TAK-659 in humans.
Synthesemethoden
TAK-659 is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis process is complex and involves several purification steps to obtain the final product of high purity. The exact details of the synthesis process are proprietary and have not been disclosed by the manufacturer.
Wissenschaftliche Forschungsanwendungen
Several studies have been conducted to investigate the efficacy of TAK-659 in the treatment of different types of cancers. One study showed that TAK-659 inhibited the growth of B-cell lymphoma cells in vitro and in vivo, leading to the regression of tumors in mice. Another study demonstrated that TAK-659 had potent anti-tumor activity in patients with relapsed or refractory chronic lymphocytic leukemia (CLL).
Eigenschaften
IUPAC Name |
N-[4-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O4S/c1-10(23)20-11-2-4-12(5-3-11)27(25,26)19-8-9-22-14(24)7-6-13(21-22)15(16,17)18/h2-7,19H,8-9H2,1H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYCRERWWWCFRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethylsulfamoyl]phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2393983.png)
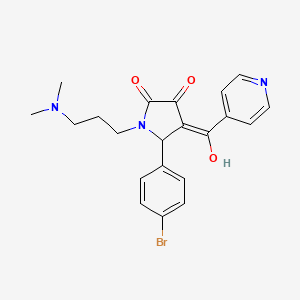
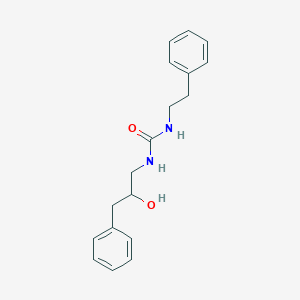
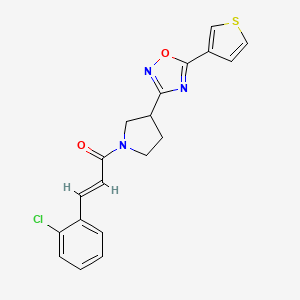
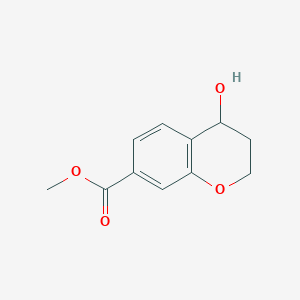
![(5-Chlorothiophen-2-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2393994.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2393995.png)
![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2393996.png)

